

# Spleen-Targeting mRNA Delivery Using OF-C4-Deg-lin: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The delivery of messenger RNA (mRNA) to specific organs and cell types is a critical challenge in the development of novel therapeutics and vaccines. **OF-C4-Deg-lin** is a proprietary ionizable lipid that, when formulated into lipid nanoparticles (LNPs), has demonstrated a remarkable ability to preferentially deliver functional mRNA to the spleen. This characteristic makes it an invaluable tool for applications requiring robust immune responses, such as cancer immunotherapy and vaccine development. The spleen is a major secondary lymphoid organ, rich in antigen-presenting cells (APCs) like dendritic cells and macrophages, which are essential for initiating adaptive immunity. By targeting the spleen, **OF-C4-Deg-lin** LNPs can enhance the presentation of mRNA-encoded antigens to these immune cells, potentially leading to more potent and durable therapeutic effects.

This document provides detailed application notes and protocols for the use of **OF-C4-Deg-lin** in formulating spleen-targeting mRNA LNPs. It includes comprehensive data on LNP characteristics, biodistribution, and detailed methodologies for key experiments to facilitate the adoption of this technology in your research and development workflows.

## **Data Presentation**



## Table 1: Physicochemical Characteristics of OF-C4-Deglin mRNA LNPs

The following table summarizes the typical physicochemical properties of **OF-C4-Deg-lin** LNPs formulated with a standard lipid composition. These characteristics are crucial for ensuring batch-to-batch consistency and optimal in vivo performance.

Parameter	Representative Value	Method of Analysis
Size (Z-average)	80 - 120 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay
Zeta Potential (at pH 7.4)	Near-neutral to slightly negative	Electrophoretic Light Scattering (ELS)

# Table 2: In Vivo Protein Expression Profile of OF-C4-Deg-lin LNPs Encapsulating Luciferase mRNA

This table presents the relative protein expression in different organs following intravenous administration of **OF-C4-Deg-lin** LNPs carrying luciferase-encoding mRNA. The data highlights the preferential expression in the spleen.

Organ	Percentage of Total Luminescence	
Spleen	> 85%[1]	
Liver	< 10%[1]	
Lungs	< 5%	
Heart	< 1%	
Kidneys	< 1%	



Note: While physical biodistribution studies using fluorescently labeled LNPs may show accumulation in the liver, the functional delivery leading to protein expression is predominantly observed in the spleen. This is attributed to the unique degradation profile of the **OF-C4-Deg-lin** lipid.

## **Experimental Protocols**

# Protocol 1: Formulation of OF-C4-Deg-lin mRNA LNPs via Microfluidic Mixing

This protocol describes the preparation of spleen-targeting LNPs encapsulating mRNA using a microfluidic device.

#### Materials:

- OF-C4-Deg-lin ionizable lipid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DMG-PEG 2000)
- mRNA encoding the protein of interest
- Ethanol (anhydrous, molecular biology grade)
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4 (sterile)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassette (e.g., 20 kDa MWCO)

#### Procedure:



- Preparation of Lipid Stock Solution:
  - Prepare a lipid stock solution in ethanol containing OF-C4-Deg-lin, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5[2][3][4].
  - The total lipid concentration should be between 10-25 mg/mL.
- Preparation of mRNA Solution:
  - Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.
- Microfluidic Mixing:
  - Set up the microfluidic mixing system according to the manufacturer's instructions.
  - Set the total flow rate (TFR) to 12 mL/min and the flow rate ratio (FRR) of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
  - Load the lipid solution and the mRNA solution into their respective inlet reservoirs.
  - Initiate the mixing process to generate the LNPs.
- Purification:
  - Collect the resulting LNP dispersion.
  - Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.
- Characterization:
  - Determine the LNP size, PDI, and zeta potential using Dynamic Light Scattering (DLS)
     and Electrophoretic Light Scattering (ELS).
  - Quantify the mRNA encapsulation efficiency using a RiboGreen assay.
- · Storage:
  - Sterile filter the final LNP formulation through a 0.22 μm filter.



• Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

# Protocol 2: In Vivo Administration and Biodistribution of mRNA Expression

This protocol outlines the procedure for administering **OF-C4-Deg-lin** mRNA LNPs to mice and assessing the resulting protein expression in various organs.

### Materials:

- OF-C4-Deg-lin LNPs encapsulating luciferase mRNA (prepared as in Protocol 1)
- 6-8 week old BALB/c mice (or other suitable strain)
- Sterile PBS, pH 7.4
- D-luciferin, potassium salt
- In vivo imaging system (IVIS) or equivalent
- Tissue homogenization equipment
- Luciferase assay reagent

### Procedure:

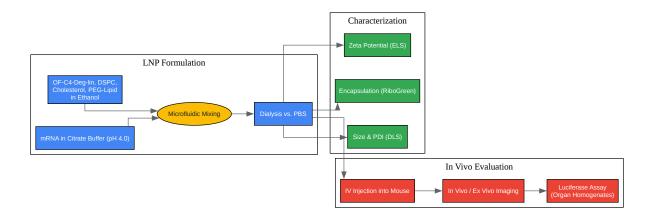
- Animal Dosing:
  - Dilute the OF-C4-Deg-lin luciferase mRNA LNPs in sterile PBS to the desired concentration.
  - Administer the LNPs to mice via intravenous (i.v.) injection (e.g., tail vein) at a dose of 0.5 1.0 mg mRNA per kg of body weight.
- In Vivo Imaging (Optional):
  - At a predetermined time point (e.g., 6, 12, or 24 hours post-injection), administer D-luciferin (150 mg/kg) via intraperitoneal (i.p.) injection.



- After 10-15 minutes, anesthetize the mice and image them using an in vivo imaging system to visualize the location of luciferase expression.
- Ex Vivo Organ Imaging and Quantification:
  - Immediately after in vivo imaging, euthanize the mice.
  - Perfuse the circulatory system with PBS to remove blood from the organs.
  - Dissect the spleen, liver, lungs, heart, and kidneys.
  - Image the excised organs using the in vivo imaging system after applying D-luciferin.
- Quantitative Analysis of Luciferase Expression:
  - Weigh each organ and homogenize it in a suitable lysis buffer.
  - Centrifuge the homogenates to pellet cellular debris.
  - Determine the protein concentration of the supernatant.
  - Perform a luciferase assay on the supernatant according to the manufacturer's instructions.
  - Normalize the luciferase activity to the total protein content of each organ lysate (RLU/mg protein).

## **Visualizations**

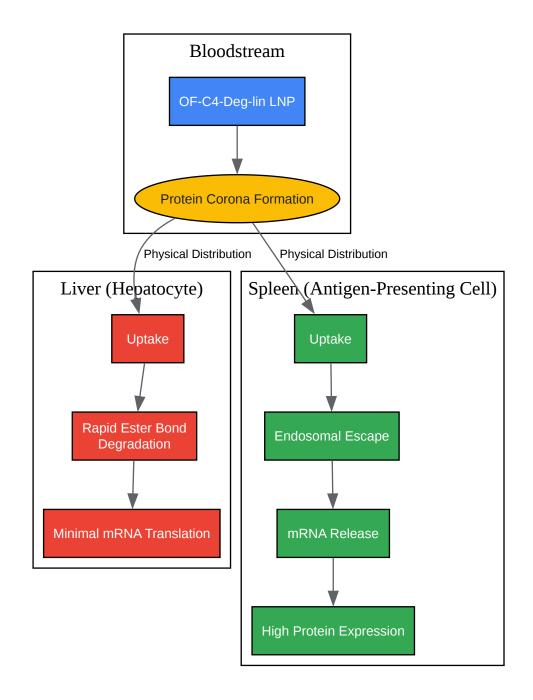




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Caption: Experimental workflow for spleen-targeting mRNA LNP delivery.





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Caption: Proposed mechanism of spleen-preferential mRNA expression.

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